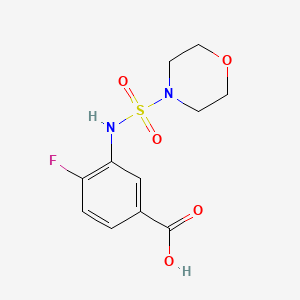![molecular formula C14H10ClFN2O3 B7575234 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid, commonly known as CPFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPFA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the production of prostaglandins.
作用機序
CPFA exerts its pharmacological effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response by promoting vasodilation, edema, and pain. By inhibiting the activity of COX-2 enzymes, CPFA reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
CPFA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition, CPFA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. CPFA has also been shown to exhibit minimal toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of CPFA is its ability to selectively inhibit the activity of COX-2 enzymes, while sparing the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that play a key role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of CPFA is its relatively low potency compared to other 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid such as ibuprofen and aspirin.
将来の方向性
There are several future directions for research on CPFA. One potential direction is to explore the potential applications of CPFA in the treatment of cancer. Several studies have shown that COX-2 enzymes play a key role in the development and progression of various types of cancer, and CPFA's ability to inhibit the activity of COX-2 enzymes makes it a promising candidate for further investigation. Another potential direction is to explore the potential applications of CPFA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. There is growing evidence that inflammation plays a key role in the development and progression of these diseases, and CPFA's ability to reduce inflammation makes it a promising candidate for further investigation. Finally, future research could focus on developing more potent analogs of CPFA with improved pharmacokinetic and pharmacodynamic properties.
合成法
CPFA can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with isocyanate to form the final product, CPFA.
科学的研究の応用
CPFA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. Several studies have shown that CPFA exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes, which are known to play a key role in the inflammatory response.
特性
IUPAC Name |
3-[(4-chlorophenyl)carbamoylamino]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-9-2-4-10(5-3-9)17-14(21)18-12-7-8(13(19)20)1-6-11(12)16/h1-7H,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGERQEUNZJYYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(=O)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)
![3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7575171.png)
![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)
![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)


![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)